2-((2,4-dichlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
2-((2,4-dichlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted at position 2 with a (2,4-dichlorobenzyl)thio group and at position 8 with a methyl group. The pyrido-triazinone scaffold is rigid and planar, preventing tautomerization and enabling strong π-π interactions in biological systems . The methyl group at position 8 contributes to steric stabilization without significantly altering the core’s planarity .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c1-9-4-5-20-13(6-9)18-14(19-15(20)21)22-8-10-2-3-11(16)7-12(10)17/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOHNNSVEOLORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-dichlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the reaction of 2,4-dichlorobenzyl chloride with a thiol derivative, followed by cyclization with a pyrido[1,2-a][1,3,5]triazin-4-one precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-((2,4-dichlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
2-((2,4-dichlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-((2,4-dichlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction pathways, metabolic pathways, or cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
a. Amino vs. Thioether Groups
- 2-amino-6-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (4e1): Position 2: Amino group (–NH₂). Position 6: Methyl group. Properties: Higher polarity due to the amino group (IR: 3266 cm⁻¹ for N–H stretch) and lower molecular weight (MW = 176.0 g/mol). Exhibits moderate solubility in polar solvents like DMSO . Synthesis: Derived from 2-aminopyridine via alkylation/acylation .
- Target Compound :
- Position 2: (2,4-dichlorobenzyl)thio group (–S–CH₂-C₆H₃Cl₂).
- Properties : Increased lipophilicity (Cl atoms enhance LogP) and higher molecular weight. The thioether group may participate in hydrophobic interactions or covalent binding in biological targets.
b. Diethylamino vs. Thioether Groups
- 2-diethylamino-6-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (4e2): Position 2: Diethylamino group (–N(CH₂CH₃)₂). Properties: Enhanced steric bulk and basicity compared to 4e1. NMR shows distinct shifts for ethyl groups (δ 1.10–1.30 ppm for CH₃; δ 3.35–3.55 ppm for CH₂) .
- 2-diethylamino-7-(3’-bromopyridinyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (8l): Position 7: Bromopyridinyl group. Synthesis: Prepared via Suzuki-Miyaura coupling (Pd catalysis), enabling aryl/hetaryl diversification .
Methyl Substitution at Position 8
- 2-dipropylamino-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (4c6): Position 8: Methyl group. Properties: Methyl substitution improves thermal stability (mp > 200°C) and slightly increases steric hindrance. MS data (m/z = 232 [M⁺]) confirm structural integrity .
Target Compound :
- Shared methyl substitution at position 8, suggesting similar steric and stabilizing effects.
Comparative Data Table
Biological Activity
The compound 2-((2,4-dichlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido[1,2-a][1,3,5]triazin class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure can be represented as follows:
This structure includes a pyrido-triazine core substituted with a dichlorobenzylthio group and a methyl group at the 8-position.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Activity : Certain derivatives have shown promising antibacterial and antifungal properties.
- Anticancer Activity : Similar triazine derivatives have been investigated for their ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : Compounds in this class often act as inhibitors of various enzymes involved in disease pathways.
Antimicrobial Activity
A study conducted on related compounds demonstrated significant antimicrobial activity against various pathogens. The compound's thioether linkage is hypothesized to enhance its interaction with microbial targets.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Significant |
Anticancer Properties
Research has highlighted the potential anticancer effects of related pyrido-triazine derivatives. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms including:
- Mitochondrial Dysfunction : Inducing mitochondrial membrane potential changes leading to cell death.
- Inhibition of Cell Cycle Progression : Compounds have been observed to arrest cells at specific phases of the cell cycle.
Case Study: Cancer Cell Lines
In vitro studies on human cancer cell lines have revealed that derivatives similar to this compound exhibit varying degrees of cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 10 | Cell cycle arrest |
| A549 | 20 | Mitochondrial dysfunction |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells.
- Inhibition of Protein Kinases : Disruption of signaling pathways critical for cell survival.
- Interference with DNA Synthesis : Similar compounds have shown the ability to intercalate into DNA.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
